molecular formula C3H7HgIO B14728551 Iodo(2-methoxyethyl)mercury CAS No. 10403-65-3

Iodo(2-methoxyethyl)mercury

Cat. No.: B14728551
CAS No.: 10403-65-3
M. Wt: 386.58 g/mol
InChI Key: SHNYOHRHNRGHHN-UHFFFAOYSA-M
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Description

Iodo(2-methoxyethyl)mercury is an organomercury compound with the chemical formula C3H7HgIO. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a 2-methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodo(2-methoxyethyl)mercury typically involves the reaction of mercury(II) iodide with 2-methoxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The reaction can be represented as follows:

HgI2+CH3OCH2CH2OHC3H7HgIO+HI\text{HgI}_2 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_3\text{H}_7\text{HgIO} + \text{HI} HgI2​+CH3​OCH2​CH2​OH→C3​H7​HgIO+HI

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Iodo(2-methoxyethyl)mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: It can be reduced to elemental mercury and other mercury-containing compounds.

    Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Mercury(II) oxide and methoxyethyl iodide.

    Reduction: Elemental mercury and methoxyethyl iodide.

    Substitution: Various halogenated mercury compounds depending on the substituent used.

Scientific Research Applications

Iodo(2-methoxyethyl)mercury has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of mercury toxicity and its effects on biological systems.

    Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iodo(2-methoxyethyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is primarily responsible for its toxic effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a similar structure but with a methyl group instead of a 2-methoxyethyl group.

    Ethylmercury: Contains an ethyl group instead of a 2-methoxyethyl group.

    Phenylmercury: Contains a phenyl group instead of a 2-methoxyethyl group.

Uniqueness

Iodo(2-methoxyethyl)mercury is unique due to the presence of both an iodine atom and a 2-methoxyethyl group, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its specific structure allows for unique applications in various fields of research and industry.

Properties

CAS No.

10403-65-3

Molecular Formula

C3H7HgIO

Molecular Weight

386.58 g/mol

IUPAC Name

iodo(2-methoxyethyl)mercury

InChI

InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1

InChI Key

SHNYOHRHNRGHHN-UHFFFAOYSA-M

Canonical SMILES

COCC[Hg]I

Origin of Product

United States

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